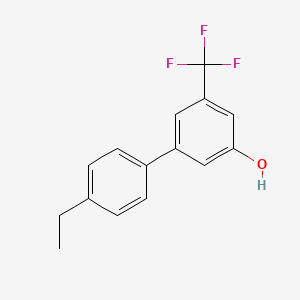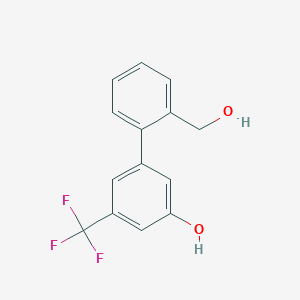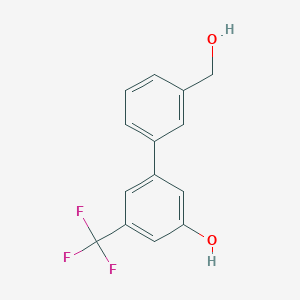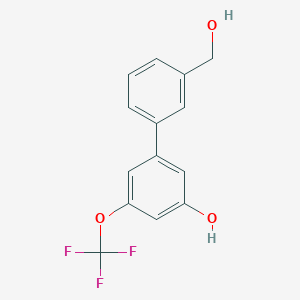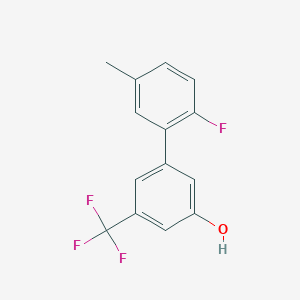
5-(4-Methoxyphenyl)-3-trifluoromethoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methoxyphenyl)-3-trifluoromethoxyphenol, 95% (5-MTP-3-TFMP) is an organic compound belonging to the phenol family. It is a colorless solid with a molecular weight of 286.31 g/mol and a melting point of 85°C. 5-MTP-3-TFMP is used as a reagent in organic synthesis and has a wide range of applications in the scientific research field.
Mecanismo De Acción
5-(4-Methoxyphenyl)-3-trifluoromethoxyphenol, 95% acts as an electrophile in organic synthesis, and is capable of reacting with nucleophiles such as amines, alcohols, and carboxylic acids. The reaction of 5-(4-Methoxyphenyl)-3-trifluoromethoxyphenol, 95% with nucleophiles results in the formation of ethers, esters, and amides.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Methoxyphenyl)-3-trifluoromethoxyphenol, 95% are not well understood. It is known to be a relatively non-toxic compound, but its effects on the human body have not been extensively studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(4-Methoxyphenyl)-3-trifluoromethoxyphenol, 95% in lab experiments include its low cost, ease of use, and wide range of applications. However, there are some limitations associated with its use. It is not soluble in water, and its reactivity can be affected by the presence of other compounds.
Direcciones Futuras
Future research on 5-(4-Methoxyphenyl)-3-trifluoromethoxyphenol, 95% should focus on its biochemical and physiological effects, as well as its potential applications in the pharmaceutical and materials science fields. Additionally, further research should be conducted on the synthesis and purification of 5-(4-Methoxyphenyl)-3-trifluoromethoxyphenol, 95%, as well as its reactivity and solubility. Finally, research should be conducted on the use of 5-(4-Methoxyphenyl)-3-trifluoromethoxyphenol, 95% as a catalyst in the synthesis of heterocyclic compounds.
Métodos De Síntesis
5-(4-Methoxyphenyl)-3-trifluoromethoxyphenol, 95% can be synthesized through a reaction of 4-methoxyphenol and 3-trifluoromethoxyphenol in the presence of an acid catalyst. This reaction is carried out in an inert atmosphere at a temperature of 80°C for a period of 4 hours. The reaction is monitored using thin layer chromatography and the product is isolated using a vacuum filtration process.
Aplicaciones Científicas De Investigación
5-(4-Methoxyphenyl)-3-trifluoromethoxyphenol, 95% has a wide range of applications in the scientific research field. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as an intermediate in the synthesis of pharmaceuticals. It is also used in the synthesis of fluorescent dyes, and in the synthesis of organic compounds for use in biochemistry, biotechnology, and materials science.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O3/c1-19-12-4-2-9(3-5-12)10-6-11(18)8-13(7-10)20-14(15,16)17/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYXXJXJHKOJAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686547 |
Source


|
| Record name | 4'-Methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262004-13-6 |
Source


|
| Record name | 4'-Methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



